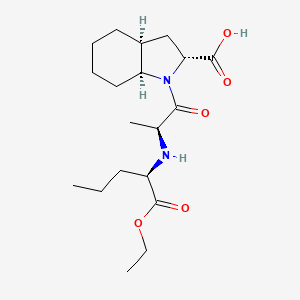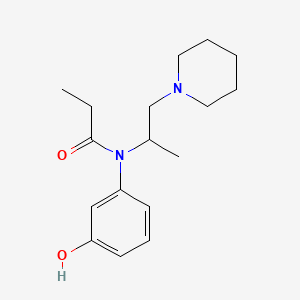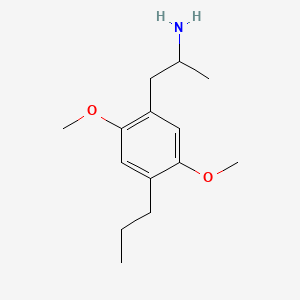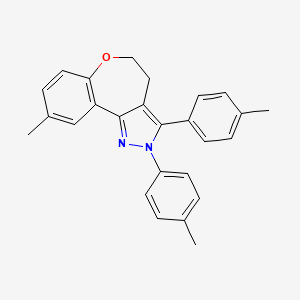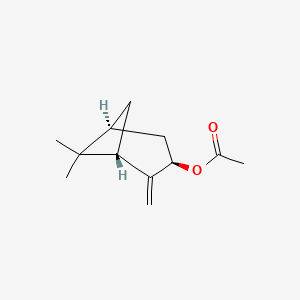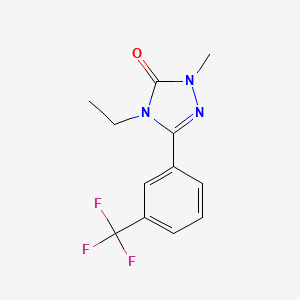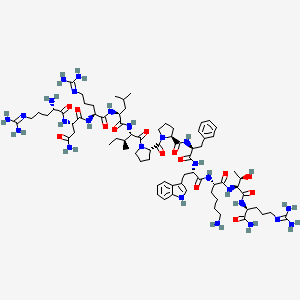
L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naja mossambica mossambica cardiotoxin III is a protein toxin derived from the venom of the Mozambique spitting cobra (Naja mossambica mossambica). This toxin is part of a family of cardiotoxins known for their ability to disrupt cellular membranes and induce cell death. Cardiotoxins are small, basic proteins that exhibit a wide range of biological activities, including cytotoxicity, hemolysis, and cardiotoxicity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Naja mossambica mossambica cardiotoxin III typically involves the extraction and purification of the toxin from the venom of the Mozambique spitting cobra. The venom is collected and subjected to a series of chromatographic techniques, such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography, to isolate the cardiotoxin .
Industrial Production Methods: Industrial production of Naja mossambica mossambica cardiotoxin III is not common due to the complexity and cost associated with venom extraction and purification. recombinant DNA technology has been explored to produce cardiotoxins in bacterial or yeast expression systems. This involves cloning the gene encoding the cardiotoxin into an expression vector, transforming the host cells, and inducing protein expression. The recombinant cardiotoxin is then purified using chromatographic techniques .
化学反应分析
Types of Reactions: Naja mossambica mossambica cardiotoxin III primarily undergoes interactions with cellular membranes rather than traditional chemical reactions like oxidation or reduction. It binds to specific phospholipids in the membrane, leading to membrane disruption and cell lysis .
Common Reagents and Conditions: The primary reagents involved in the study of cardiotoxin interactions are phospholipids, such as cardiolipin and phosphatidylcholine. Experimental conditions often include the use of model membrane systems, such as liposomes or supported lipid bilayers, to mimic cellular membranes .
Major Products Formed: The major outcome of cardiotoxin interactions with membranes is the formation of non-bilayer structures and increased membrane permeability, leading to cell lysis and death .
科学研究应用
Naja mossambica mossambica cardiotoxin III has several scientific research applications:
作用机制
Naja mossambica mossambica cardiotoxin III exerts its effects by binding to specific phospholipids in the cellular membrane, such as cardiolipin. This binding disrupts the membrane structure, leading to increased permeability and the formation of non-bilayer structures. The disruption of the membrane integrity results in cell lysis and death. The cardiotoxin also induces mitochondrial dysfunction, leading to apoptosis through the activation of apoptotic pathways .
相似化合物的比较
- Naja atra cardiotoxin III
- Naja oxiana cardiotoxin II
- Naja naja cardiotoxin I
属性
CAS 编号 |
115722-25-3 |
|---|---|
分子式 |
C74H119N25O14 |
分子量 |
1582.9 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C74H119N25O14/c1-6-41(4)58(96-67(109)51(35-40(2)3)93-62(104)50(26-16-32-87-74(83)84)91-66(108)54(38-57(77)101)92-61(103)46(76)22-14-30-85-72(79)80)71(113)99-34-18-28-56(99)70(112)98-33-17-27-55(98)68(110)95-52(36-43-19-8-7-9-20-43)64(106)94-53(37-44-39-88-47-23-11-10-21-45(44)47)65(107)90-49(24-12-13-29-75)63(105)97-59(42(5)100)69(111)89-48(60(78)102)25-15-31-86-73(81)82/h7-11,19-21,23,39-42,46,48-56,58-59,88,100H,6,12-18,22,24-38,75-76H2,1-5H3,(H2,77,101)(H2,78,102)(H,89,111)(H,90,107)(H,91,108)(H,92,103)(H,93,104)(H,94,106)(H,95,110)(H,96,109)(H,97,105)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t41-,42+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
InChI 键 |
ZAINUDLPXMZFRW-LYVIQXBQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


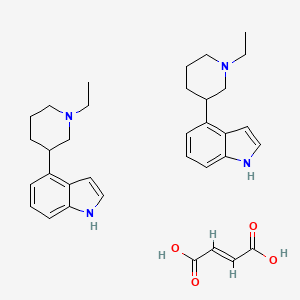
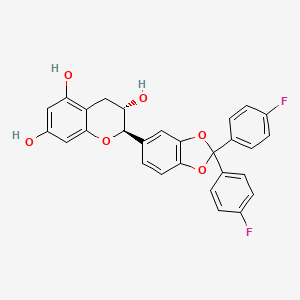


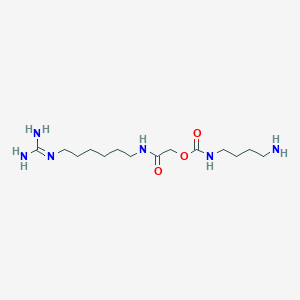
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
